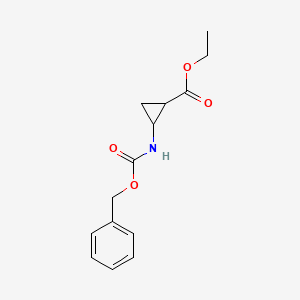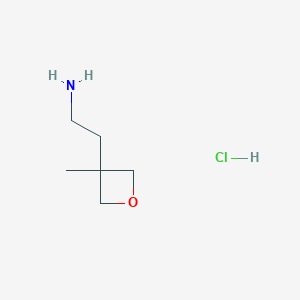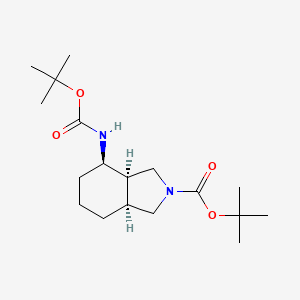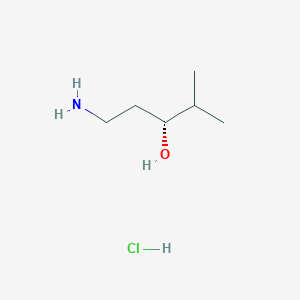
Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate
Descripción general
Descripción
Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is an organic compound with the molecular formula C14H17NO4. This compound is notable for its cyclopropane ring, which is a three-membered ring structure that imparts unique chemical properties. The presence of the benzyloxycarbonyl (Cbz) protecting group makes it useful in various synthetic applications, particularly in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product typically involves crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the release of the active cyclopropane-containing molecule. This can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxycarbonylamino)ethylboronic acid: This compound shares the benzyloxycarbonyl protecting group and has similar applications in peptide synthesis.
Ethyl 2-{[(benzyloxy)carbonyl]amino}cyclopropanecarboxylate: A closely related compound with slight variations in the ester group.
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Propiedades
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHGKPNNZKULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988308.png)
![2-amino-5-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988316.png)

![5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B7988326.png)
![7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B7988334.png)
![9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B7988339.png)



![2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B7988362.png)


![5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B7988389.png)
